molecular formula C6H3BrClNO2 B1510277 2-Bromo-6-chloronicotinic acid CAS No. 1060815-61-3

2-Bromo-6-chloronicotinic acid

Cat. No.: B1510277
CAS No.: 1060815-61-3
M. Wt: 236.45 g/mol
InChI Key: ZGEKPOXPYZIYKN-UHFFFAOYSA-N
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Description

“2-Bromo-6-chloronicotinic acid” is a halogenated heterocycle . It has the empirical formula C6H3BrClNO2 and a molecular weight of 236.45 .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various computational methods . The compound has a molecular formula of C6H3BrClNO2 and a mono-isotopic mass of 234.903564 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 236.45 .

Scientific Research Applications

Electrocatalytic Synthesis Applications

2-Bromo-6-chloronicotinic acid is explored in the context of electrocatalytic synthesis, particularly in the production of 6-aminonicotinic acid through electrosynthesis. Studies have investigated the electrochemical reduction of related compounds in the presence of CO2, highlighting the potential of silver electrodes in facilitating these reactions under mild conditions. This process emphasizes the electrocatalytic efficiency and selectivity towards the production of valuable chemical intermediates, such as 6-aminonicotinic acid, from bromo derivatives (Gennaro et al., 2004).

Bifunctional Chelators for Technetium

The compound has also been studied for its role as a precursor in the synthesis of analogues of HYNIC (6-Hydrazinonicotinic acid), which are used as bifunctional chelators for technetium. These analogues, including 2-chloro-6-hydrazinonicotinic acid, have been synthesized and evaluated for their ability to bind technetium efficiently, showcasing the compound's relevance in developing radiolabeling agents for diagnostic imaging (Meszaros et al., 2011).

Solid-Liquid Equilibrium Behavior

Research into the solid-liquid equilibrium behavior of 6-Chloronicotinic acid has provided insights into its solubility and interaction with various solvents. Such studies are crucial for understanding the physical and chemical properties of the compound, impacting its use in synthesis and formulation processes. Investigations include thermodynamic analysis and molecular dynamic simulations to explore the solute-solvent interactions, contributing to the optimization of conditions for chemical reactions involving this compound (Guo et al., 2021).

Molecular Structure and Spectroscopy

The molecular structure, infrared, and Raman spectra of 6-chloronicotinic acid have been studied, providing valuable information on the vibrational assignments and structural analysis. Such research aids in the understanding of the electronic and structural properties of the compound, which are vital for its application in material science and organic synthesis (Karabacak & Kurt, 2008).

Biotransformation and Enzymatic Production

Studies have explored the biotransformation of related chloronicotinic acids by microbial strains, emphasizing the potential of biocatalysis in producing 2-chloronicotinic acid from chlorinated precursors. This approach highlights the environmental and industrial significance of using biotechnological methods for the synthesis of chemical intermediates, offering a green alternative to traditional chemical processes (Jin et al., 2011).

Safety and Hazards

“2-Bromo-6-chloronicotinic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

2-bromo-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEKPOXPYZIYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743778
Record name 2-Bromo-6-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-61-3
Record name 2-Bromo-6-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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